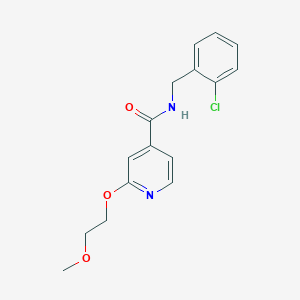

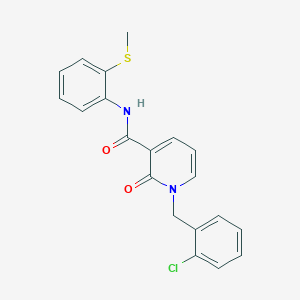

![molecular formula C10H17NO B3009047 3-(Propan-2-yl)-2-azaspiro[3.4]octan-1-one CAS No. 1870091-13-6](/img/structure/B3009047.png)

3-(Propan-2-yl)-2-azaspiro[3.4]octan-1-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Tandem Synthesis Analysis

The synthesis of structurally novel 2-azaspiro[4.5]deca-1,6,9-trien-8-ones has been achieved through a tandem method that involves Tf2O-promoted amide activation followed by TfOH-promoted Friedel-Crafts ipso-cyclization. This innovative approach marks the first instance of employing N-(2-propyn-1-yl) amides as substrates in the synthesis of azaspiro[4.5]deca-6,9-diene-8-ones, showcasing a new pathway for the generation of complex molecular structures .

Synthesis of 2-Azaspiro[3.4]octane

Three distinct synthetic routes have been developed for the synthesis of 2-azaspiro[3.4]octane. These methods vary in their approach to annulation, with one focusing on the cyclopentane ring and the other two targeting the four-membered ring. The processes utilize readily available starting materials and conventional chemical transformations, minimizing the need for extensive chromatographic purifications. The synthesis strategies are evaluated for their merits and limitations, providing insights into the efficiency and practicality of each method .

Molecular Structure Analysis

The molecular structure of 1-(p-iodobenzenesulfonyl)-1-azaspiro[2.5]octane has been elucidated through single-crystal x-ray diffraction. The compound exhibits an orthorhombic space group with precise cell dimensions, and the aziridine ring is spiro-fused to the cyclohexane ring in an equatorial position. The cyclohexane ring maintains a chair conformation and forms a dihedral angle with the aziridine ring, contributing to the overall stability and conformation of the molecule .

Chemical Reactions Analysis

The synthesis of the 1-oxo-2-oxa-5-azaspiro[3.4]octane ring system, found in oxazolomycin, has been accomplished using L-proline for the optically active variant and a tandem aldol-lactonization reaction for the racemic system. Furthermore, the oxidation of these compounds with ruthenium tetroxide yields the corresponding spiro beta-lactone gamma-lactams, demonstrating the versatility of these compounds in chemical transformations .

Physical and Chemical Properties Analysis

The synthesis of 3-(1H-indol-3-yl)-2-(7,8,12,13-tetraoxa-10-azaspiro[5.7]tridecan-10-yl)propanoic acid showcases the compound's high cytotoxic activity against various tumor cells. This compound also acts as an inducer of apoptosis and influences the cell cycle, indicating its potential in therapeutic applications. The method of synthesis involves the condensation of pentaoxaspiro[5.7]tridecane with tryptophan, catalyzed by Sm(NO3)3·6H2O, highlighting the compound's significant biological activity .

Wissenschaftliche Forschungsanwendungen

Synthesis in Peptide Research

The compound has been utilized in the synthesis of dipeptide synthons, demonstrating its role in peptide synthesis. For instance, Suter et al. (2000) used a similar spirocyclic compound in the successful preparation of a nonapeptide, an analogue of the C-terminal nonapeptide of Trichovirin I 1B, highlighting its potential as a building block in peptide research (Suter, Stoykova, Linden, & Heimgartner, 2000).

Anticonvulsant Activity

Research by Obniska et al. (2006) on a series of N-[(4-arylpiperazin-1-yl)-alkyl]-2-azaspiro[4.5]decane-1,3-dione derivatives, which are structurally related to 3-(Propan-2-yl)-2-azaspiro[3.4]octan-1-one, revealed their potential anticonvulsant activity. This study underscores the significance of azaspiro compounds in developing new anticonvulsant agents (Obniska, Kamiński, & Tatarczyńska, 2006).

Gabapentin-Base Synthesis

In the field of biologically active compounds, Amirani Poor et al. (2018) explored the synthesis of N-cyclohexyl-3-oxo-2-(3-oxo-2-azaspiro[4.5]decan-2-yl)-3-arylpropanamides, demonstrating the utility of 2-azaspiro[4.5]decane derivatives in the creation of new chemical entities (Amirani Poor, Darehkordi, Anary‐Abbasinejad, & Mohammadi, 2018).

Role in Drug Discovery

Li et al. (2013) synthesized new classes of thia/oxa-azaspiro[3.4]octanes, including compounds similar to 3-(Propan-2-yl)-2-azaspiro[3.4]octan-1-one, as multifunctional, structurally diverse modules for drug discovery. This indicates the compound's relevance in the development of novel pharmacological agents (Li, Rogers-Evans, & Carreira, 2013).

Wirkmechanismus

Safety and Hazards

Eigenschaften

IUPAC Name |

1-propan-2-yl-2-azaspiro[3.4]octan-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO/c1-7(2)8-10(9(12)11-8)5-3-4-6-10/h7-8H,3-6H2,1-2H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQLVLYDHEIOTQD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1C2(CCCC2)C(=O)N1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Propan-2-yl)-2-azaspiro[3.4]octan-1-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(6-Bromo-2-methylquinolin-4-yl)-3-ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B3008965.png)

![N-cyclohexyl-1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B3008966.png)

![[Bis(dimethylamino)-oxo-lambda6-sulfanylidene]thiourea](/img/structure/B3008967.png)

![2-[3-[(2,4-Dichlorophenyl)methoxy]phenyl]-5-[(2-methylphenyl)methylsulfanyl]-1,3,4-oxadiazole](/img/structure/B3008969.png)

![2,8,10-trimethyl-N-(1-phenylethyl)pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-amine](/img/structure/B3008970.png)

![N-[4-(acetylamino)phenyl]-1-thieno[3,2-c]pyridin-4-ylpiperidine-3-carboxamide](/img/structure/B3008975.png)

![6-[(1-{3-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)(methyl)amino]-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B3008980.png)

![4-Methylsulfanyl-2-[4-(morpholine-4-sulfonyl)-2-nitro-phenylamino]-butyric acid](/img/structure/B3008984.png)

![5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2-carboxylic acid dihydrochloride](/img/structure/B3008985.png)